molecular formula C16H14FN3O5S B3712057 N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3,5-dimethoxybenzamide

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3,5-dimethoxybenzamide

Cat. No.: B3712057
M. Wt: 379.4 g/mol
InChI Key: PYFVJHQJNRJCEV-UHFFFAOYSA-N
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Description

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3,5-dimethoxybenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a fluoro-nitrophenyl group, a carbamothioyl group, and a dimethoxybenzamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3,5-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize the 2-fluoro-5-nitroaniline, which is then reacted with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 3,5-dimethoxybenzamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial methods would incorporate purification steps like recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the fluoro group can result in various substituted derivatives.

Scientific Research Applications

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3,5-dimethoxybenzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2-fluoro-5-nitrophenyl)carbamothioyl]acetamide
  • **N-[(2-fluoro-5-nitrophenyl)carbamothioyl]pentanamide
  • **N-[(2-fluoro-5-nitrophenyl)carbamothioyl]cyclohexanecarboxamide

Uniqueness

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3,5-dimethoxybenzamide is unique due to the presence of the dimethoxybenzamide moiety, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications compared to similar compounds.

Properties

IUPAC Name

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O5S/c1-24-11-5-9(6-12(8-11)25-2)15(21)19-16(26)18-14-7-10(20(22)23)3-4-13(14)17/h3-8H,1-2H3,(H2,18,19,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFVJHQJNRJCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.